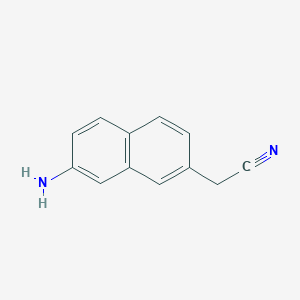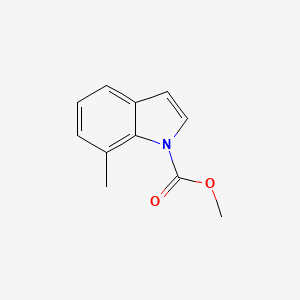![molecular formula C6H5ClN4O B11908532 3-chloro-4-methoxy-2H-pyrazolo[3,4-d]pyrimidine CAS No. 917482-81-6](/img/structure/B11908532.png)
3-chloro-4-methoxy-2H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a chlorine atom at the 3-position and a methoxy group at the 4-position. This structural motif is significant in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-4-methoxy-1H-pyrazole with a suitable pyrimidine precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, DMSO, ethanol.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidized and Reduced Products: Oxidation and reduction reactions yield corresponding oxides and reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, particularly cyclin-dependent kinase (CDK) inhibitors, which are potential anticancer agents.
Biological Studies: The compound is studied for its biological activities, including cytotoxicity against various cancer cell lines.
Chemical Biology: It serves as a probe for studying enzyme mechanisms and interactions due to its ability to inhibit specific enzymes.
Pharmaceutical Development: The compound is explored for its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and thereby disrupting the cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular docking studies have shown that the compound forms hydrogen bonds with key amino acid residues in the active site of CDKs, contributing to its inhibitory activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: The parent compound without the chlorine and methoxy substituents.
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine: Lacks the chlorine atom at the 3-position.
3-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the methoxy group at the 4-position.
Uniqueness
3-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both chlorine and methoxy substituents, which enhance its biological activity and specificity towards certain molecular targets. The combination of these substituents contributes to its potent inhibitory activity against CDKs and its potential as a therapeutic agent .
Propiedades
Número CAS |
917482-81-6 |
|---|---|
Fórmula molecular |
C6H5ClN4O |
Peso molecular |
184.58 g/mol |
Nombre IUPAC |
3-chloro-4-methoxy-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H5ClN4O/c1-12-6-3-4(7)10-11-5(3)8-2-9-6/h2H,1H3,(H,8,9,10,11) |
Clave InChI |
XBSGJRSJBASNEQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=NC2=NNC(=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


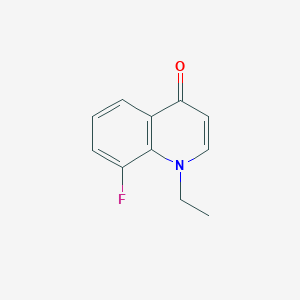




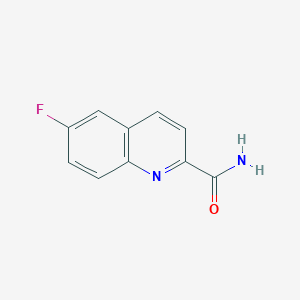
![4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol](/img/structure/B11908502.png)

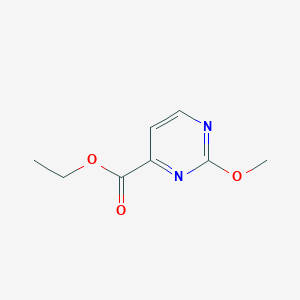
![6,9-Dioxaspiro[4.5]decane-10-carboxylic acid](/img/structure/B11908520.png)

